molecular formula C11H11NO4S B607046 Deferitrin CAS No. 239101-33-8

Deferitrin

Cat. No.: B607046
CAS No.: 239101-33-8
M. Wt: 253.28 g/mol
InChI Key: OEUUFNIKLCFNLN-LLVKDONJSA-N
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Mechanism of Action

Target of Action

Deferitrin, also known as GT56-252, is primarily targeted towards iron . It is an orally active, tridentate iron chelator . The primary role of this compound is to bind to iron and facilitate its excretion, thereby helping to manage conditions of iron overload .

Mode of Action

This compound interacts with iron by forming a stable complex . This complex is then excreted, primarily through the fecal route . The efficiency of iron excretion when this compound is administered orally is between 13% and 18% .

Biochemical Pathways

It is known that this compound plays a significant role in the metabolism of iron . By binding to iron and facilitating its excretion, this compound helps to regulate iron levels in the body .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). This compound is well absorbed when administered orally . The half-life of this compound is approximately 2 to 4 hours . Preliminary measurements show that about 75% of this compound is recovered in the urine .

Result of Action

The primary result of this compound’s action is the reduction of iron levels in the body . By binding to iron and facilitating its excretion, this compound helps to manage conditions of iron overload, such as those resulting from transfusion therapy .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. , suggesting that dietary factors may not significantly impact its action

Biochemical Analysis

Biochemical Properties

Deferitrin plays a significant role in biochemical reactions, particularly in iron metabolism . It interacts with iron, forming a 2:1 this compound: iron complex . This interaction is crucial for its function as an iron chelator, aiding in the excretion of iron predominantly through the fecal route .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by aiding in the management of iron levels within the cell

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with iron. As an iron chelator, this compound binds to iron, forming a complex that is then excreted from the body This helps in managing iron overload conditions

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to be well-tolerated . The pharmacokinetics of this compound have been studied, with blood samples taken at intervals up to 24 hours to characterize its behavior . The half-life of this compound is approximately 2 to 4 hours

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . In a study, this compound was administered orally to Cebus apella monkeys, a species whose iron metabolism closely resembles that of humans . The study found that this compound effects iron excretion with an efficiency of 13–18% when administered orally

Metabolic Pathways

This compound is involved in the metabolic pathway of iron management . It interacts with iron, aiding in its excretion from the body

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not fully documented. It is known that this compound is orally active and is well-absorbed

Properties

IUPAC Name

(4S)-2-(2,4-dihydroxyphenyl)-4-methyl-5H-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S/c1-11(10(15)16)5-17-9(12-11)7-3-2-6(13)4-8(7)14/h2-4,13-14H,5H2,1H3,(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUUFNIKLCFNLN-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CSC(=N1)C2=C(C=C(C=C2)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CSC(=N1)C2=C(C=C(C=C2)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239101-33-8
Record name Deferitrin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0239101338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deferitrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16132
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DEFERITRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T69Y9LDN44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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